

Trimethoprim-13C3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Trimethoprim-13C3

Cat. No.: B564383

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Introduction

Trimethoprim-13C3 is a stable isotope-labeled derivative of Trimethoprim, a bacteriostatic antibiotic. In this isotopologue, three carbon atoms in the trimethoxybenzyl group are replaced with the heavy isotope carbon-13. This isotopic labeling makes **Trimethoprim-13C3** an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for the quantification of Trimethoprim in complex biological matrices using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for precise and accurate differentiation by the mass spectrometer.

This technical guide provides a comprehensive overview of **Trimethoprim-13C3**, including its chemical properties, a plausible synthesis route, its mechanism of action, detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.

Chemical and Physical Properties

Trimethoprim-13C3 shares most of its physicochemical properties with the unlabeled parent compound, with the primary difference being its molecular weight due to the incorporation of three ¹³C atoms.

Property	Value	Reference
IUPAC Name	5-(3,4,5-tri(methoxy- ¹³ C)benzyl)pyrimidine-2,4-diamine	[1]
Alternate Names	5-[(3,4,5-(Trimethoxy- ¹³ C ₃)phenyl)methyl]-2,4-pyrimidinediamine	[2]
CAS Number	1189970-95-3	[1][2]
Molecular Formula	C ₁₁ (¹³ C) ₃ H ₁₈ N ₄ O ₃	[2]
Molecular Weight	293.30 g/mol	[2]
Appearance	White to Off-White Solid	[3]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[3]
Storage Temperature	-20°C Freezer	[3]

Synthesis of Trimethoprim-13C3

The synthesis of **Trimethoprim-13C3** involves the incorporation of three ¹³C atoms into the methoxy groups of the trimethoxybenzyl moiety. A plausible synthetic route would start with a ¹³C-labeled precursor, such as ¹³C-methyl iodide, and proceed through intermediates like ¹³C₃-labeled 3,4,5-trimethoxybenzaldehyde. The final steps would involve condensation and cyclization reactions to form the pyrimidine ring.

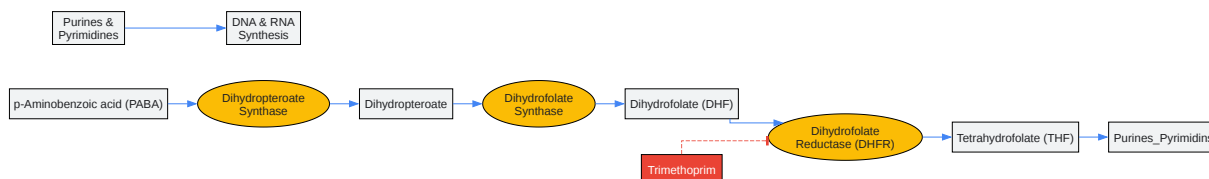
A general, adaptable synthesis for unlabeled Trimethoprim proceeds as follows:

- Condensation: 3,4,5-trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base to form α-(3,4,5-trimethoxybenzylidene)-β-anilinopropionitrile.[4]
- Cyclization: The resulting intermediate is then reacted with guanidine in the presence of a strong base (e.g., sodium methoxide) to form the 2,4-diaminopyrimidine ring, yielding Trimethoprim.[4]

To synthesize **Trimethoprim-13C3**, one would start with a ^{13}C -labeled precursor. For instance, ^{13}C -labeled methyl iodide can be used to synthesize ^{13}C -labeled 3,4,5-trimethoxybenzaldehyde. This labeled aldehyde would then be used in the condensation and cyclization reactions described above to yield **Trimethoprim-13C3**.

Mechanism of Action

Trimethoprim, and by extension **Trimethoprim-13C3**, exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway.[5] Folic acid is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By blocking DHFR, Trimethoprim prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of essential precursors for DNA synthesis and ultimately inhibiting bacterial growth.[5]



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Figure 1. Dihydrofolate Reductase (DHFR) Signaling Pathway Inhibition by Trimethoprim.

Experimental Protocols: Quantification of Trimethoprim using Trimethoprim-13C3 by LC-MS/MS

The following is a representative experimental protocol for the quantification of Trimethoprim in biological samples, such as plasma, using **Trimethoprim-13C3** as an internal standard. This

protocol is a composite based on several published methods.[\[6\]](#)[\[7\]](#)

Sample Preparation

- Spiking: To 100 μ L of plasma sample, add 10 μ L of **Trimethoprim-13C3** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Protein Precipitation: Add 300 μ L of acetonitrile to the sample.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Injection: Inject an appropriate volume (e.g., 5-10 μ L) into the LC-MS/MS system.

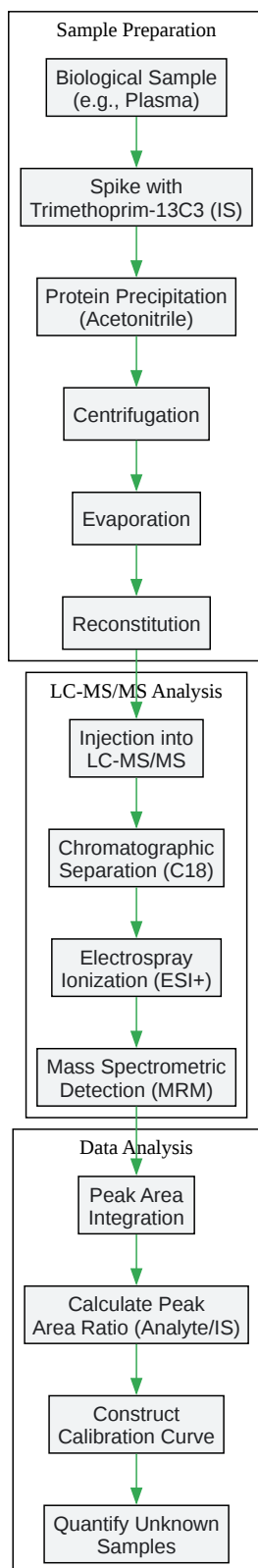
LC-MS/MS Instrumentation and Conditions

Parameter	Typical Value
LC System	Agilent 1200 Series or equivalent
MS System	Sciex API 4000 or equivalent triple quadrupole mass spectrometer
LC Column	C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Trimethoprim: 291.1 -> 230.1; Trimethoprim-13C3: 294.1 -> 233.1
Collision Energy	To be optimized for the specific instrument, typically in the range of 20-40 eV.
Dwell Time	100-200 ms

Data Analysis

- Peak Integration: Integrate the peak areas for both Trimethoprim and **Trimethoprim-13C3** for each sample, calibrator, and quality control sample.
- Ratio Calculation: Calculate the peak area ratio of Trimethoprim to **Trimethoprim-13C3**.
- Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a $1/x^2$ weighting is commonly used.

- Quantification: Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Figure 2. Experimental Workflow for Quantification using an Internal Standard.

Quantitative Data

The use of **Trimethoprim-13C3** as an internal standard allows for the development of robust and reliable analytical methods for the quantification of Trimethoprim. Below are tables summarizing typical quantitative parameters from LC-MS/MS methods.

Table 1: Linearity of Quantification

Matrix	Linear Range (ng/mL)	Correlation Coefficient (r^2)	Reference
Human Plasma	1 - 1000	> 0.99	[6]
Human Serum	1.2 - 40,000	> 0.995	[7]
Honey	5 - 150	> 0.99	[8]
Medicated Feed	20 - 750 (mg/kg)	> 0.99	[9]

Table 2: Precision and Accuracy

Matrix	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Human Serum	2.4	< 7	< 10	95-105	[7]
Human Serum	28	< 7	< 10	95-105	[7]
Human Plasma	5	< 5	< 5	98-102	[6]
Human Plasma	500	< 5	< 5	98-102	[6]

Table 3: Recovery and Matrix Effect

Matrix	Recovery (%)	Matrix Effect (%)	Reference
Medicated Feed	90.8 - 104.5	Not Reported	[9]
Honey	70 - 106	Not Reported	[10]

Conclusion

Trimethoprim-13C3 is an essential analytical tool for researchers, scientists, and drug development professionals involved in the study of Trimethoprim. Its use as an internal standard in LC-MS/MS methods provides high accuracy and precision in the quantification of the parent drug in various biological and environmental matrices. The detailed methodologies and data presented in this guide offer a solid foundation for the development and validation of analytical methods incorporating this stable isotope-labeled compound. The understanding of its synthesis and mechanism of action further enhances its application in a research context.

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